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Compound of Interest

Compound Name: L-PHENYLALANINE (D8)

Cat. No.: B1579800 Get Quote

Content Type: Technical Reference & Protocol Guide Subject: Perdeuterated L-Phenylalanine

(Ring-d5,

-d1,

-d2) CAS: 17942-32-4 (Labeled) / 63-91-2 (Unlabeled)[1]

Executive Summary: The "Silent" Standard
L-Phenylalanine-d8 is the isotopologue of the essential amino acid phenylalanine where all

non-exchangeable hydrogen atoms are replaced by deuterium (

H).[2] In the context of high-resolution NMR, it serves a dual purpose: it is a "silent" background
agent in

H NMR studies of protein-ligand interactions (reverse labeling) and a distinct, quantifiable
internal standard in metabolomics.

This guide moves beyond basic spectral listing. It provides the mechanistic causality of the

spectral features you will observe. When characterizing L-Phe-d8, you are not looking for

standard peaks; you are looking for specific isotope-induced splitting patterns in the carbon

spectrum and the absence of signals in the proton spectrum.

The Physics of Detection: Isotope Effects
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To interpret the data correctly, one must understand how the heavy isotope perturbs the

magnetic environment.

The Deuterium Isotope Effect on Chemical Shift ( )
Replacing

H with

H shortens the C-H bond length (due to the lower zero-point energy of the heavier isotope).
This increases the electron density around the carbon nucleus, resulting in increased shielding.

Observation:

C signals for C-D bonds will shift upfield (lower ppm) relative to the protio-analog.

Magnitude: Typically

to

ppm per attached deuterium.

Spin-Spin Coupling ( )
Deuterium is a quadrupolar nucleus with Spin

.

Multiplicity Rule:

.

Carbon-

(CD):

Triplet (1:1:1 intensity).[3][4]

Carbon-

(CD
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):

Quintet (1:2:3:2:1 intensity).

Aromatic Ring (CD):

Triplet (1:1:1 intensity).[3][4]

Spectroscopic Data Specifications
C NMR Data (The Fingerprint)
Solvent: D

O | Ref: DSS (0.0 ppm) | Freq: 100-150 MHz

The

C spectrum is the primary method for confirming isotopic enrichment. Unlike the sharp singlets
of standard phenylalanine, the d8 variant displays characteristic multiplets.
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Carbon
Position

Labeling

Unlabeled
Shift (

ppm)

d8-Phe
Shift (

ppm)*

Multiplicity Coupling
(Hz)**

C=O

(Carboxyl)
C-1 176.8 176.8 Singlet

~0 (Long

range)

C-

(Alpha)
C-2 (d1) 58.7 58.3 Triplet (1:1:1) 21 - 23 Hz

C-

(Beta)
C-3 (d2) 39.1 38.5

Quintet

(1:2:3:2:1)
20 - 22 Hz

C-

(Ipso)
C-4 137.8 137.7

Singlet

(Broad)
< 3 Hz

C-

(Ortho)
C-5,9 (d2) 132.1 131.7 Triplet (1:1:1) 24 - 26 Hz

C-

(Meta)
C-6,8 (d2) 131.8 131.4 Triplet (1:1:1) 24 - 26 Hz

C-

(Para)
C-7 (d1) 130.4 130.0 Triplet (1:1:1) 24 - 26 Hz

*Note: Shifts are approximate upfield isotope shifts. Exact values depend on pH and

concentration. **Note:

. Aromatic couplings are larger than aliphatic.

H NMR Data (The Purity Check)
Solvent: D

O | Ref: DSS

In a perfect d8 sample, the
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H NMR spectrum is blank except for the solvent peak (HDO at 4.79 ppm). Any observed
signals represent residual protio-impurities (incomplete deuteration).

Proton Position
Unlabeled Shift (

ppm)

Multiplicity (if
present)

Acceptable
Residual Limit

Aromatic (Ring) 7.30 - 7.45 Multiplet < 2% integral

H- 3.98 dd < 2% integral

H- 3.10 - 3.30 dd (ABX system) < 2% integral

Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Zero-Background" protocol. This workflow prevents false

positives from H/D exchange and ensures accurate relaxation times for the quadrupolar nuclei.

Sample Preparation
Mass: Weigh 15-20 mg of L-Phe-d8.

Solvent: Use 600

L of 99.9% D

O.

Why? Using DMSO-d6 will show exchangeable amide/acid protons (

,

) which complicates the "silent" background check. D

O exchanges these to D, leaving only the carbon-bound sites for analysis.

pH Adjustment: Adjust to pH ~7.0 (uncorrected meter reading) using NaOD/DCl.

Why? Amino acid shifts are pH-dependent. Consistent pH ensures your shifts match

literature values.
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Acquisition Parameters ( C Focus)
Because C-D carbons lack the Nuclear Overhauser Effect (NOE) enhancement provided by

protons and have longer relaxation times (

), standard parameters will yield poor signal-to-noise.

Pulse Sequence: Inverse Gated Decoupling (typically zgig or ig on Bruker).

Reason: Decouples any residual protons but avoids NOE buildup, allowing quantitative

integration if needed.

Relaxation Delay (D1): Set to 5 - 10 seconds.

Reason: C-D relaxation is slower. Short delays saturate the signal, causing the quaternary

and deuterated carbons to disappear.

Scans (NS): Minimum 1024.

Reason: Splitting a signal into a quintet (beta-carbon) reduces the height of the central

peak by a factor of ~6 compared to a singlet. You need higher signal averaging.

Visualization of Logic Flow
The following diagram illustrates the decision matrix for validating the material.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


L-Phe-d8 Sample

1H NMR Experiment
(D2O Solvent)

13C NMR Experiment
(Proton Decoupled)

Silent Spectrum
(Only HDO peak)

Ideal

Observed Multiplets
(7.3, 3.9, 3.1 ppm)

Impurity

Analyze Multiplicity

Integrate Residuals
Calc % Enrichment

58.3 ppm: Triplet
(1:1:1) -> Confirms CD

38.5 ppm: Quintet
(1:2:3:2:1) -> Confirms CD2

VALIDATED d8-Phe

Pass Pass

Click to download full resolution via product page

Caption: Workflow for structural validation of L-Phenylalanine-d8 using complementary NMR

techniques.

Applications in Structural Biology[5]
The "SAIL" Method (Stereo-Array Isotope Labeling)
In large proteins (>25 kDa), spectral crowding makes standard

H-NMR difficult. By incorporating L-Phe-d8 (and other deuterated amino acids) into the protein
expression media:

Simplification: You "delete" the aromatic and aliphatic protons of Phenylalanine from the

spectrum.
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Sharpening: Reducing the proton density reduces dipolar relaxation pathways, leading to

sharper linewidths for the remaining protons (e.g., in the amide backbone).

Metabolomics Internal Standard
L-Phe-d8 is the "gold standard" for quantifying phenylalanine in blood plasma (PKU screening).

Mechanism: Spike a known concentration of d8-Phe into the plasma.

Detection: Use Mass Spectrometry (LC-MS/MS) or Quantitative NMR (qNMR).

Advantage: The d8-analog behaves identically in extraction but is spectrally distinct (

Da mass shift; different chemical shift/multiplicity in NMR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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